Tétrakis(4-chlorophényl)borate de potassium

Vue d'ensemble

Description

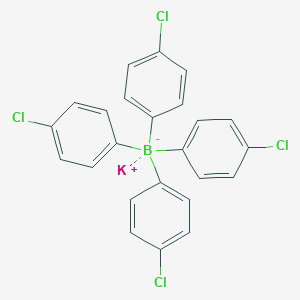

Potassium tetrakis(4-chlorophenyl)borate is a chemical compound with the molecular formula C24H16BCl4K. It is commonly used as an anion for neutral carrier-type ion electrodes. This compound is known for its stability and solubility in various organic solvents, making it a valuable reagent in analytical chemistry and other scientific fields .

Applications De Recherche Scientifique

Potassium tetrakis(4-chlorophenyl)borate has a wide range of applications in scientific research:

Analytical Chemistry: It is used as a lipophilic anionic site in constructing fluorescent optodes for sodium detection.

Electrochemistry: It serves as a coating for piezoelectric crystals in quantifying potassium using quartz crystal microbalance.

Biological Research: Its ability to form complexes with various cations makes it useful in studying ion transport and membrane potentials.

Mécanisme D'action

- The primary targets of Potassium tetrakis(4-chlorophenyl)borate are not well-documented in the literature. However, it is commonly used as a lipophilic anionic site in constructing fluorescent optodes for sodium detection .

- Additionally, it serves as a coating for piezoelectric crystals, particularly in quantifying potassium using quartz crystal microbalance .

Target of Action

Analyse Biochimique

Biochemical Properties

Potassium Tetrakis(4-chlorophenyl)borate is known to catalyze the ion-exchange process at hydrophobic sample/membrane interfaces when used with select ionophores . It forms stable complexes with various metal cations , which allows it to interact with a range of enzymes, proteins, and other biomolecules.

Molecular Mechanism

The molecular mechanism of action of Potassium Tetrakis(4-chlorophenyl)borate is largely based on its ability to form stable complexes with metal cations . This property allows it to interact with a variety of biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.

Méthodes De Préparation

Potassium tetrakis(4-chlorophenyl)borate is typically synthesized through the reaction of tetrakis(4-chlorophenyl)borate with a potassium salt. The reaction is carried out under controlled conditions to ensure high purity and yield. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Analyse Des Réactions Chimiques

Potassium tetrakis(4-chlorophenyl)borate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other substituents.

Complex Formation: It forms complexes with various cations, which is useful in constructing ion-selective electrodes.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include organic solvents like acetone, methanol, and ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Potassium tetrakis(4-chlorophenyl)borate is unique due to its high stability and solubility in organic solvents. Similar compounds include:

- Sodium tetrakis(4-chlorophenyl)borate

- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

- Tetradodecylammonium tetrakis(4-chlorophenyl)borate

These compounds share similar properties but differ in their specific applications and reactivity. Potassium tetrakis(4-chlorophenyl)borate stands out for its use in constructing ion-selective electrodes and its high purity levels .

Activité Biologique

Potassium tetrakis(4-chlorophenyl)borate (KTClPB) is a lipophilic anionic compound characterized by its unique structural properties and significant biological activities. This article explores its synthesis, applications, and biological interactions based on diverse research findings.

- Molecular Formula : CHBClK

- Molecular Weight : 496.1 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in chloroform, hygroscopic, and should be stored under dry inert gas to prevent moisture absorption.

The compound is synthesized through various methods, often involving the reaction of boron compounds with chlorinated phenyl groups. Its structure features a boron atom coordinated to four 4-chlorophenyl groups, contributing to its lipophilic nature and ability to interact with biological membranes .

Applications in Biological Systems

KTClPB is primarily utilized in the development of ion-selective membranes and sensors due to its ability to facilitate ion transport across hydrophobic membranes. This property makes it particularly valuable in:

- Ion-selective electrodes : Used for measuring potassium concentrations in biological samples, enhancing the precision of potassium ion determinations .

- Fluorescent optodes : Employed as a lipophilic anionic site for sodium detection .

- Potentiometric sensors : Integrated into devices for continuous monitoring of potassium levels, crucial for managing conditions like chronic kidney disease .

Biological Interactions and Cytotoxicity

Research has indicated that KTClPB interacts with various biological systems, influencing cellular ionic homeostasis and signaling pathways. Notably:

- Cytotoxicity Studies : Investigations into the cytotoxic effects of KTClPB have shown that while it can enhance ion transport, excessive concentrations may lead to cellular stress or damage. For instance, studies have demonstrated varying degrees of cytotoxicity depending on the membrane composition and environmental conditions .

- Ion Transport Mechanisms : The compound's role as an ionophore allows it to mediate potassium ion transport across cell membranes. This mechanism is essential for maintaining cellular functions such as volume regulation and signaling .

Case Studies

-

Potassium Ion-selective Membranes :

- A study demonstrated that membranes incorporating KTClPB exhibited improved selectivity and stability over time compared to traditional methods. These membranes were crucial for accurately measuring potassium levels in clinical settings, thereby aiding in the management of hyperkalemia and hypokalemia conditions .

- Sensor Development :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sodium tetrakis(4-chlorophenyl)borate | Boron complex | Sodium salt variant; used for similar ion transport |

| Potassium tetrakis(phenyl)borate | Boron complex | Lacks chlorine substituents; different solubility |

| Lithium tetrakis(4-bromophenyl)borate | Boron complex | Contains bromine; may exhibit different reactivity |

| Potassium tetrakis(3-chlorophenyl)borate | Boron complex | Substituted at the meta position; alters biological activity |

KTClPB's unique chlorinated phenyl groups distinguish it from these compounds, enhancing its effectiveness in specific applications such as ion-selective sensors and optodes .

Propriétés

IUPAC Name |

potassium;tetrakis(4-chlorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BCl4.K/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGICZRAKJSWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BCl4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932922 | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14680-77-4 | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14680-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium tetrakis(4-chlorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetrakis(p-chlorophenyl)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.